molecular formula C16H36O4Sn B12651195 Tin(4+) 2-methylpropanolate CAS No. 81514-95-6

Tin(4+) 2-methylpropanolate

Cat. No.: B12651195
CAS No.: 81514-95-6
M. Wt: 411.2 g/mol
InChI Key: NULQMZXCJBXGSN-UHFFFAOYSA-N
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Description

Evolution of Metal Alkoxide Chemistry in Research

The field of metal alkoxide chemistry has a history stretching back to the 19th century, with initial observations of gel formation when a substance prepared from SiCl₄ was exposed to air. rsc.org However, a significant expansion in research interest occurred between 1950 and 1980, a period that laid the groundwork for many modern applications. mdpi.com This era saw the development of various synthetic routes for metal alkoxides. For instance, highly reducing metals can react directly with alcohols, while a common method involves the reaction of metal chlorides with alcohols. rsc.org

A major resurgence in the study of metal alkoxides has been driven by their utility as molecular precursors for the synthesis of metal oxides through processes like the sol-gel method. unm.edu The sol-gel process traditionally involves the hydrolysis and condensation of metal alkoxide precursors to form a colloidal suspension (a 'sol') which then transforms into a continuous network ('gel'). rsc.org This technique has become a powerful and well-established method for preparing metal oxides in diverse forms such as nanoparticles, thin films, and aerogels. mdpi.com

Over the past four decades, the concept of using metal alkoxides as soluble molecular models for metal oxides has become a powerful tool in research. bohrium.com These compounds, particularly oligonuclear alkoxide complexes (OACs), have metal-oxygen core structures that resemble those of metal oxides, providing valuable insights into the structure, redox properties, and surface reactivity of metal oxide nanoparticles. bohrium.comresearchgate.net This approach has been instrumental in advancing nanotechnology and materials science. bohrium.com

Contemporary Relevance of Tin(IV) Alkoxides in Advanced Chemical Sciences

Tin(IV) alkoxides are a significant class of compounds within the broader field of metal alkoxide chemistry, primarily due to the interesting physical and chemical properties of their derivative, tin(IV) oxide (SnO₂). unm.edu Tin(IV) oxide exhibits properties like optical transparency and electrical conductivity, making it valuable for various technologies. unm.edu Consequently, tin(IV) alkoxides are frequently employed as precursors in materials science for the synthesis of tin oxide nanoparticles, which have applications in sensors, transparent electrodes, and photocatalysts. ontosight.ai The transformation from the molecular precursor to the final oxide material can be achieved through various techniques, including the sol-gel process, chemical vapor deposition (CVD), spray pyrolysis, and aerosol methods. unm.edu

Beyond materials science, tin(IV) alkoxides have found applications in catalysis. ontosight.ai They are used as catalysts in important organic reactions such as esterification and transesterification, as well as in the synthesis of polymers like polyesters and polyurethanes. ontosight.airesearchgate.net The reactivity of these compounds can be chemically modified to control reaction rates and the structure of the final products. For example, in sol-gel synthesis, chemical modification of metal alkoxide precursors is a key strategy to manage hydrolysis and condensation rates, thereby controlling the dimensionality and growth of the resulting materials. unm.edu The ongoing development of metal alkoxide-based nanomaterials, including those derived from tin, continues to be a promising area for applications in fields like electrocatalysis for sustainable energy production. rsc.org

Specific Academic Focus on Tetrakis(2-methylpropanolato)tin(IV) within Group 14 Alkoxide Systems

Tetrakis(2-methylpropanolato)tin(IV), also known as Tin(IV) 2-methylpropanolate, is a specific homoleptic tin(IV) alkoxide that has been a subject of study within the chemistry of Group 14 elements. unm.eduontosight.ai Its chemical formula is C₁₆H₃₆O₄Sn. nih.gov The synthesis of homoleptic tin(IV) alkoxides like this one has been approached through several methods common in metal alkoxide chemistry. unm.edu One typical synthesis route involves the reaction of tin tetrachloride with the corresponding alcohol or an alkali metal alkoxide. unm.eduontosight.ai However, the reaction of tin(IV) chloride directly with an excess of alcohol often results in incomplete substitution, yielding mixed chloro-alkoxide species rather than the pure homoleptic compound. unm.edu

The structures of tin(IV) alkoxides are influenced by the steric bulk of the alkoxide ligands. As shown in the table below, which summarizes data for a range of homoleptic tin(IV) alkoxides, the molecular complexity (the degree of oligomerization) tends to decrease as the size of the alkyl group increases. This is a common feature in metal alkoxide chemistry, where larger ligands prevent the metal centers from aggregating. unm.edu For instance, tin(IV) methoxide (B1231860) is insoluble and presumed to be a high polymer, whereas the bulkier tert-butoxide derivative is a monomer. unm.edu

Table 1: Physical Properties and Molecular Complexity of Homoleptic Tin(IV) Alkoxides

Compound NameFormulaPhysical State / Boiling Point (°C/mmHg)Molecular Complexity (in solution)
Tin(IV) methoxideSn(OMe)₄White solid, insolubleHigh polymer
Tin(IV) ethoxideSn(OEt)₄White solid, 105/0.0013.9
Tin(IV) n-propoxideSn(O-n-Pr)₄137/0.052.9
Tin(IV) isopropoxideSn(O-i-Pr)₄63/0.052.1
Tin(IV) n-butoxideSn(O-n-Bu)₄164/0.052.1
Tin(IV) sec-butoxideSn(O-s-Bu)₄95/0.051.3
Tin(IV) tert-butoxideSn(O-t-Bu)₄White solid, 50/0.011.0
Tin(IV) tert-amyloxideSn(O-t-Am)₄70/0.011.0
Data sourced from Bradley et al. and Marie as cited in reference unm.edu.

Research into tin(IV) alkoxides, including Tin(IV) 2-methylpropanolate, also involves detailed structural characterization using techniques like multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn). scielo.org.mxresearchgate.net Studies of model systems, such as the reactions between metal alkoxides and metal carboxylates, have been crucial for understanding reaction mechanisms like ester elimination, which provides a non-hydrolytic route to metal oxides. researchgate.net This fundamental research is essential for designing precursors and controlling the synthesis of advanced materials with specific properties. unm.eduresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

81514-95-6

Molecular Formula

C16H36O4Sn

Molecular Weight

411.2 g/mol

IUPAC Name

2-methylpropan-1-olate;tin(4+)

InChI

InChI=1S/4C4H9O.Sn/c4*1-4(2)3-5;/h4*4H,3H2,1-2H3;/q4*-1;+4

InChI Key

NULQMZXCJBXGSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Sn+4]

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Tin Iv 2 Methylpropanolate

Homoleptic Tetrakis(2-methylpropanolato)tin(IV) Synthesis

Homoleptic tin(IV) 2-methylpropanolate, systematically named tetrakis(2-methylpropanolato)tin(IV) or more commonly known as tin(IV) tert-butoxide, features a central tin atom bonded to four 2-methylpropanolate (tert-butoxide) groups. Several established methods are utilized for its synthesis.

Ligand exchange reactions are a cornerstone for the synthesis of tin(IV) alkoxides. These methods involve the replacement of existing ligands on a tin(IV) center, such as halides or amides, with the desired 2-methylpropanolate group.

A common and direct method for preparing tin(IV) alkoxides is through the metathesis reaction between a tin(IV) halide, typically tin(IV) chloride (SnCl₄), and an alkali metal salt of the corresponding alcohol. researchgate.net In the case of tin(IV) 2-methylpropanolate, this involves reacting SnCl₄ with four equivalents of a 2-methylpropanolate anion provider, such as lithium or sodium 2-methylpropanolate. The reaction is typically performed in an inert organic solvent, and the formation of a stable alkali metal chloride precipitate (e.g., LiCl or NaCl) drives the reaction to completion. The product can then be isolated from the salt by filtration and purified, often by sublimation due to its volatility. unm.edu

An alternative approach involves the in-situ generation of the alkoxide by reacting the tin halide directly with 2-methylpropanol in the presence of a base, such as ammonia (B1221849) or a tertiary amine like diethylamine. unm.edu The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing side reactions and driving the equilibrium towards the formation of the tin alkoxide. unm.edu

Table 1: Synthesis via Tin(IV) Halide Ligand Exchange

PrecursorReagent(s)Byproduct(s)Typical Conditions
Tin(IV) chloride (SnCl₄)Lithium 2-methylpropanolateLithium chloride (LiCl)Inert organic solvent
Tin(IV) chloride (SnCl₄)2-Methylpropanol, DiethylamineDiethylammonium chlorideNon-polar organic solvent

Another effective route is the reaction of a tetrakis(dialkylamido)tin(IV) precursor, such as tetrakis(dimethylamido)tin(IV) (Sn(NMe₂)₄), with an excess of 2-methylpropanol. unm.edu This reaction proceeds via an amine elimination mechanism, where the alcohol protonates the dialkylamido ligand, liberating a volatile dialkylamine (e.g., dimethylamine). unm.edu The formation and subsequent removal of the volatile amine byproduct is the primary driving force for this reaction, leading to high yields of the pure tin(IV) alkoxide. unm.edu This method is particularly advantageous as it avoids the formation of salt byproducts, simplifying the purification process. unm.edu

Table 2: Synthesis via Amine Elimination

PrecursorReagentByproductKey Advantage
Tetrakis(dimethylamido)tin(IV)2-Methylpropanol (4 eq.)Dimethylamine (volatile)High purity, no salt byproduct unm.edu

Transalcoholysis, also known as alcohol interchange, is a widely used method for preparing various metal alkoxides. unm.eduiaea.org This process involves the reaction of an existing tin(IV) alkoxide with a different alcohol. To synthesize tin(IV) 2-methylpropanolate, a precursor like tin(IV) isopropoxide could be reacted with a large excess of 2-methylpropanol. The reaction is reversible, and the equilibrium is shifted towards the desired product by removing the more volatile alcohol (isopropanol in this case) from the reaction mixture, typically through distillation. iaea.org The efficiency of the exchange increases from tertiary to secondary to primary alkoxy groups. iaea.org

Table 3: Synthesis via Transalcoholysis

Precursor AlkoxideReagent AlcoholDisplaced AlcoholDriving Force
Tin(IV) isopropoxide2-Methylpropanol (excess)Isopropanol (B130326)Removal of volatile isopropanol iaea.org

Ligand Exchange Routes

Heteroleptic Tin(IV) 2-methylpropanolate Derivatives Synthesis

Heteroleptic tin(IV) alkoxides are compounds where the tin atom is bonded to more than one type of ligand. These can include a combination of different alkoxides or a mix of alkoxide and other functional groups.

The synthesis of heteroleptic tin(IV) 2-methylpropanolate derivatives can be achieved through carefully controlled ligand exchange reactions. One common approach is the reaction of a tin(IV) precursor with a stoichiometric mixture of 2-methylpropanol and another, often more functionalized, alcohol. For instance, reacting SnCl₄ with two equivalents of 2-methylpropanol and two equivalents of a different alcohol (R'OH) in the presence of a base can lead to the formation of mixed-alkoxide species of the type Sn(O-t-Bu)₂(OR')₂.

Alternatively, starting with the homoleptic tetrakis(2-methylpropanolato)tin(IV), a partial and controlled transalcoholysis reaction with less than four equivalents of a functionalized alcohol can yield heteroleptic products. It has been noted that when the incoming alkoxide ligand is sterically demanding, it is sometimes possible to isolate mixed amide-alkoxide species during the amine elimination route, demonstrating the feasibility of forming stable heteroleptic compounds. unm.edu The synthesis of new monomeric and heteroleptic tin(IV) aminoalkoxides has been achieved using various amino alcohols, resulting in compounds of the formula [Sn(OR)₂(OR')₂]. researchgate.net

Incorporation of Chelating Ligands (e.g., Carboxylates, Amino Alcohols)

The reactivity of the tin-alkoxide bond allows for the substitution of alkoxide groups with other functional ligands, a key strategy in precursor design. Chelating ligands, such as carboxylates and amino alcohols, can be introduced to modify the structure and reactivity of the tin(IV) center.

The reaction of Tin(IV) isopropoxide with carboxylic acids is a common method for incorporating carboxylate ligands. A study on the modification of Tin(IV) isopropoxide with methacrylic, benzoic, and acetic acids revealed the formation of a dimeric complex, [Sn(μ2-OiPr)(OiPr)(O2CR)2]2. researchgate.net In this structure, two seven-coordinate tin atoms are bridged by isopropoxy ligands, with the carboxylate groups acting as chelating ligands. researchgate.net This demonstrates that the carboxylate-to-tin ratio during synthesis is a critical parameter in determining the final structure of the complex. researchgate.net

Similarly, Schiff bases derived from amino acids have been used to synthesize tin(IV) complexes. These reactions typically involve the reaction of tin(IV) tetraisopropoxide with the Schiff base ligand in a suitable solvent like benzene. researchgate.netresearchgate.net The isopropoxide groups are displaced by the chelating ligand, with the liberation of isopropanol. researchgate.netresearchgate.net The resulting complexes often feature a tin(IV) center bonded to the oxygen atom of a hydroxyl or carboxylate group and the nitrogen atom of the imine group from the Schiff base. researchgate.netresearchgate.net Spectroscopic data suggests that in some cases, the carboxylate group coordinates to the tin(IV) center in a monodentate fashion. researchgate.netresearchgate.net

PrecursorChelating LigandResulting ComplexKey Structural FeaturesReference
Tin(IV) isopropoxide solvateMethacrylic acid, Benzoic acid, Acetic acid[Sn(μ2-OiPr)(OiPr)(O2CR)2]2Dimeric structure with two seven-coordinate tin atoms, bridged by isopropoxy ligands and featuring chelating carboxylates. researchgate.net
Tin(IV) tetraisopropoxideSchiff base from 2-hydroxy-1-naphthaldehyde (B42665) and glycine[Sn(L-1)(Opri)2]Tin(IV) center bonded to the oxygen of the hydroxyl and carboxylate groups of the ligand. researchgate.netresearchgate.net
Tin(IV) tetraisopropoxideSchiff base from 2-hydroxy-1-naphthaldehyde and Lβ-alanine[Sn(L-2)(Opri)2]Monodentate coordination of the carboxylate group to the tin(IV) center. researchgate.netresearchgate.net
Table 1. Examples of Tin(IV) Isopropoxide Complexes with Chelating Ligands.

Formation of Heterobimetallic and Polymetallic Tin(IV) Alkoxide Complexes

The synthesis of heterobimetallic and polymetallic tin(IV) alkoxide complexes offers a pathway to creating mixed-metal oxides with tailored properties. These complexes can be synthesized through various methods, including the thermal condensation of different metal alkoxides or by reacting a tin(IV) alkoxide with another metal salt.

One approach involves the thermal condensation of a metal acetate (B1210297) with a titanium(IV) isopropoxide. For instance, a heterobimetallic [Mg(II)-Ti(IV)]-μ-oxoisopropoxide was synthesized by reacting magnesium acetate with titanium(IV) isopropoxide in refluxing decalin. researchgate.net A similar method was employed to create a new organoheterobimetallic-μ-oxoisopropoxide of the type [Bu2SnO2Ti2(OPri)6] through the thermal condensation of dibutyltin (B87310) diacetate and titanium isopropoxide in refluxing xylene. researchgate.net

These heterobimetallic μ-oxoisopropoxide compounds can then undergo further reactions, such as isopropoxy substitution with β-diketones, to yield more complex structures. researchgate.net The resulting compounds, like [Bu2SnO2Ti2(OPri)6-nLn] (where L is an acetylacetonate (B107027) or benzoylacetonate anion), are valuable as single-source precursors for mixed-metal oxide materials. researchgate.net

Reactant 1Reactant 2Resulting ComplexSynthetic MethodReference
Dibutyltin diacetateTitanium isopropoxide[Bu2SnO2Ti2(OPri)6]Thermal condensation in refluxing xylene researchgate.net
Magnesium acetateTitanium(IV) isopropoxideHeterobimetallic [Mg(II)-Ti(IV)]-μ-oxoisopropoxideTreatment in refluxing decalin researchgate.net
Calcium acetateTitanium (IV) isopropoxideHeterobimetallic [Ca (II)-Ti (IV)]-μ-oxoisopropoxideThermal condensation researchgate.net
Table 2. Synthesis of Heterobimetallic Complexes Involving Metal Isopropoxides.

Advanced Characterization Techniques for Tin Iv 2 Methylpropanolate Structure and Composition

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are paramount in defining the molecular connectivity, coordination environment of the tin center, and the dynamic processes that Tin(IV) 2-methylpropanolate undergoes in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers unparalleled insight into these aspects.

NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei. For Tin(IV) 2-methylpropanolate, a combination of multinuclear NMR experiments provides a detailed picture of its structure and dynamics.

A comprehensive analysis using ¹H, ¹³C, and ¹¹⁹Sn NMR is fundamental for characterizing Tin(IV) 2-methylpropanolate.

¹H NMR: The proton NMR spectrum provides information on the organic 2-methylpropanolate ligands. The spectrum typically shows two main resonances: a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The integration of these signals confirms the proton ratio within the ligand.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the carbon environments within the 2-methylpropanolate ligand. Typically, two distinct signals are observed corresponding to the methine carbon and the methyl carbons. The chemical shifts are sensitive to the coordination mode (terminal vs. bridging) of the alkoxide ligand. cdnsciencepub.comcdnsciencepub.com

¹¹⁹Sn NMR: Tin has two NMR-active spin-½ nuclei, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being the more sensitive and commonly studied. huji.ac.il ¹¹⁹Sn NMR is exceptionally sensitive to the electronic environment, oxidation state, and coordination number of the tin atom, with chemical shifts spanning a very wide range. huji.ac.ilresearchgate.net Solid-state ¹¹⁹Sn NMR is also crucial for understanding the structure in the absence of solvent, providing data on chemical shift anisotropies and internuclear distances through spin-spin coupling, which can be correlated with crystallographic data. rsc.org

Table 1: Typical ¹H and ¹³C NMR Data for the 2-methylpropanolate Ligand

NucleusGroupMultiplicityTypical Chemical Shift (δ) ppm
¹H-CH (CH₃)₂Septet3.5 - 4.5
¹H-CH(C H₃)₂Doublet1.0 - 1.5
¹³C-C H(CH₃)₂Singlet60 - 70
¹³C-CH(C H₃)₂Singlet25 - 30

Tin(IV) alkoxides, including the 2-methylpropanolate derivative, often exist in solution as a dynamic equilibrium of various oligomeric forms or as adducts with solvent molecules. For instance, tin(IV) isopropoxide can exist as a dinuclear, edge-shared, bi-octahedral species, [Sn(O-i-Pr)₄·HO-i-Pr]₂, in the presence of isopropanol (B130326). unm.educdnsciencepub.comresearchgate.net

Variable temperature (VT) NMR studies are essential for probing these dynamic processes. cdnsciencepub.com

Ligand Exchange: By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals, which indicates that ligands are exchanging between different environments (e.g., terminal and bridging positions) at a rate comparable to the NMR timescale.

Adduct Formation: VT NMR can reveal equilibria involving the coordination and dissociation of solvent molecules, such as isopropanol. In the case of [Sn(O-i-Pr)₄·HO-i-Pr]₂, VT NMR studies show a rapid, reversible dissociation of isopropanol at room temperature. cdnsciencepub.com As the temperature is lowered, the equilibrium shifts towards the alcohol-coordinated species, and distinct signals for different ligand environments can be resolved. cdnsciencepub.com

The ¹¹⁹Sn NMR chemical shift is a highly diagnostic tool for determining the coordination number of the tin(IV) center in alkoxide complexes. researchgate.net A distinct correlation exists where the ¹¹⁹Sn resonance shifts to a higher field (i.e., becomes more negative) as the coordination number of the tin atom increases. This upfield shift is attributed to an increase in the electron density at the tin nucleus.

Research on various tin(IV) alkoxide and related compounds has established general ranges for different coordination environments:

Four-coordinate tin (e.g., tetrahedral) typically resonates in the downfield region of the spectrum. For example, the monomeric, tetrahedral Sn(O-t-Bu)₄ exhibits a ¹¹⁹Sn chemical shift of approximately -373 ppm. unm.edu

Five-coordinate tin (e.g., trigonal bipyramidal) appears at an intermediate field.

Six-coordinate tin (e.g., octahedral) is found at the highest field. The dimeric, six-coordinate [Sn(O-i-Pr)₄·HO-i-Pr]₂ shows a single resonance at approximately -648 ppm at room temperature, consistent with a rapid exchange process that averages the different ligand environments. unm.edu

Table 2: Correlation of ¹¹⁹Sn Chemical Shift with Tin(IV) Coordination Number in Alkoxides

Coordination NumberGeometry ExampleCompound ExampleApproximate ¹¹⁹Sn Chemical Shift (δ) ppm
4TetrahedralSn(O-t-Bu)₄-373 unm.edu
5Trigonal BipyramidalVaries-500 to -600
6Octahedral[Sn(O-i-Pr)₄·HO-i-Pr]₂-648 unm.edu

Scalar or J-coupling provides through-bond connectivity information. For tin alkoxides, the two-bond coupling constant between the tin nucleus and the α-carbon of the alkoxide ligand (²J(¹¹⁹Sn-¹³C)) is particularly informative for distinguishing between terminal and bridging ligands. cdnsciencepub.com

It has been demonstrated that the magnitude of the ²J(¹¹⁹Sn-¹³C) coupling constant is significantly larger for terminal alkoxide groups compared to µ₂-bridging alkoxide groups. cdnsciencepub.comcdnsciencepub.com This difference arises from the distinct nature of the Sn-O-C bonding pathways in the two coordination modes. Analysis of this coupling constant, often observed as satellites flanking the main ¹³C signal, provides direct evidence for the solution-state structure and the presence of bridging interactions, which is crucial for understanding the degree of oligomerization.

While the ¹H and ¹³C NMR spectra of the 2-methylpropanolate ligand are relatively simple, 2D NMR techniques provide definitive assignments and are invaluable for more complex or impure samples.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For the 2-methylpropanolate ligand, a COSY spectrum would show a cross-peak connecting the methine septet and the methyl doublet, confirming their connectivity within the same ligand framework.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. pressbooks.pub An HSQC spectrum of Tin(IV) 2-methylpropanolate would show a cross-peak between the methine proton signal and the methine carbon signal, and another cross-peak between the methyl proton signal and the methyl carbon signal. This allows for unambiguous assignment of both the ¹H and ¹³C spectra and is especially useful for resolving overlapping signals in complex mixtures. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diffusion-Ordered Spectroscopy (DOSY) NMR for Solution Complexity

Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that separates the signals of different chemical species in a solution based on their translational diffusion coefficients. nih.govox.ac.ukucsb.edu This method is often referred to as "NMR chromatography" as it allows for the resolution of complex mixtures without physical separation. springernature.com The fundamental principle of DOSY lies in the application of pulsed magnetic field gradients to encode the spatial position of molecules. ox.ac.ukucsb.edu Molecules that diffuse more rapidly will experience a greater attenuation of their NMR signal compared to slower-moving, larger molecules. ox.ac.uk This differential signal decay allows for the creation of a two-dimensional spectrum where one axis represents the chemical shift and the other represents the diffusion coefficient. nih.govucsb.edu

For Tin(IV) 2-methylpropanolate, which, like many metal alkoxides, may exist in solution as a mixture of monomers, oligomers (dimers, trimers, etc.), and potential adducts with solvent molecules, DOSY NMR is an invaluable tool for elucidating this complexity. unm.edu By analyzing the diffusion dimension of a DOSY spectrum, it is possible to distinguish between these different species in equilibrium. For instance, a monomeric form of Tin(IV) 2-methylpropanolate would exhibit a larger diffusion coefficient (move faster) than a dimeric or trimeric aggregate. nih.govacs.org

The relationship between the diffusion coefficient (D) and the size of a molecule can be described by the Stokes-Einstein equation, which relates D to factors such as temperature, solvent viscosity, and the hydrodynamic radius of the molecule. acs.org Therefore, DOSY can provide insights into the aggregation state and the formation of larger species in solution under various conditions, such as changes in concentration or temperature. While specific DOSY studies on Tin(IV) 2-methylpropanolate are not extensively reported, the technique has been successfully applied to characterize the solution behavior of other organometallic and metal-alkoxide systems, demonstrating its utility in monitoring aggregation and ligand exchange dynamics. nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the bonding and structure of molecules by probing their vibrational modes. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecular polarizability. thermofisher.com

For Tin(IV) 2-methylpropanolate, the vibrational spectra are dominated by the modes of the 2-methylpropanolate (isobutoxide) ligands and the vibrations of the central SnO₄ core. The high-frequency region of the spectra will primarily show the C-H stretching and bending vibrations of the alkyl groups. The more informative region for the coordination environment of the tin atom is the low-frequency region (typically below 1200 cm⁻¹), where the C-O and Sn-O stretching and bending vibrations occur.

The positions and number of these bands can give clues about the molecular symmetry and the potential existence of different isomeric forms or aggregation states. For example, the presence of bridging versus terminal alkoxide groups in an oligomeric structure would give rise to distinct C-O and Sn-O stretching frequencies.

Assignment of Metal-Oxygen (ν(Sn-O)) Stretching Frequencies

The assignment of the tin-oxygen stretching frequencies, ν(Sn-O), is of particular importance as it directly probes the strength and nature of the bond between the tin center and the alkoxide ligand. These vibrations are typically found in the far-infrared region of the spectrum, generally between 500 and 650 cm⁻¹. researchgate.netresearchgate.net

In studies of analogous tin(IV) alkoxides, the ν(Sn-O) stretching frequency has been identified and assigned. For the structurally similar monomeric compound, tetrakis(tert-butoxy)tin(IV), Sn(O-t-Bu)₄, the ν(Sn-O) stretch was assigned to a band observed at 605 cm⁻¹. unm.edu This assignment was confirmed through isotopic labeling. For tin oxides, bands in the range of 550 to 650 cm⁻¹ have been attributed to Sn-O stretching modes. researchgate.net

The frequency of the ν(Sn-O) band is sensitive to the coordination number of the tin atom and the nature of the alkoxide ligand (terminal vs. bridging). Generally, the stretching frequency for a terminal Sn-O bond is higher than that for a bridging (μ₂-O) Sn-O bond due to the higher bond order of the former. A compilation of data for various tin(IV) alkoxides shows that the Sn-O bond length for terminal alkoxides is shorter than for doubly or triply bridging alkoxides, which corresponds to a higher vibrational frequency. unm.edu Therefore, the presence of multiple bands in the ν(Sn-O) region could indicate the co-existence of different coordination environments or oligomeric species in the sample.

Vibrational Mode Typical Frequency Range (cm⁻¹) Compound Reference
ν(Sn-O)605Sn(O-t-Bu)₄ unm.edu
ν(Sn-O)550 - 650Tin Oxides researchgate.net
ν(Sn-O)~500 - 600Alkyl Tin(IV) Alkoxides unm.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of organometallic compounds and coordination complexes in solution. nih.govnih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the detection of intact molecular species and non-covalently bound aggregates. nih.govnih.gov This makes ESI-MS a powerful tool for investigating the molecular speciation of Tin(IV) 2-methylpropanolate in solution.

When a solution of Tin(IV) 2-methylpropanolate is analyzed by ESI-MS, one can expect to observe ions corresponding to the monomeric species, potentially as adducts with solvent molecules or counterions. For example, protonated molecules or adducts with sodium or potassium ions are commonly observed. The high-resolution mass measurement allows for the determination of the elemental composition of the detected ions. A key feature of tin in mass spectrometry is its characteristic isotopic pattern, arising from its multiple stable isotopes, which provides an unambiguous signature for the number of tin atoms in a detected ion. nih.gov

This capability is particularly useful for identifying oligomeric species. For instance, the detection of an ion with a mass-to-charge ratio (m/z) and isotopic pattern corresponding to a dimer, trimer, or higher aggregate of Tin(IV) 2-methylpropanolate would provide direct evidence of its association in solution. Furthermore, ESI-MS can be used to study hydrolysis and condensation reactions by detecting the formation of intermediate species, such as partially hydrolyzed alkoxides or small oxo-alkoxide clusters. researchgate.netdtic.mil By coupling ESI with tandem mass spectrometry (MS/MS), fragmentation patterns of the parent ions can be studied to further confirm their structure. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Studies of Tetrakis(2-methylpropanolato)tin(IV) and Related Adducts

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique has been applied to elucidate the solid-state structures of tin(IV) alkoxides that are closely related to Tin(IV) 2-methylpropanolate, providing crucial insights into their molecular geometry, aggregation, and intermolecular interactions.

A study on tetrakis(tert-butoxy)tin(IV), Sn(O-t-Bu)₄, which is a close structural isomer of Tin(IV) 2-methylpropanolate, revealed that it exists as a monomer in the solid state. researchgate.net The steric bulk of the tert-butyl groups prevents the formation of alkoxide bridges between tin centers, which is common for less hindered alkoxides. unm.edu

In contrast, the structure of the isopropanol adduct of tin(IV) isopropoxide, [Sn(O-i-Pr)₄·HO-i-Pr]₂, shows a dimeric structure. researchgate.net In this molecule, two tin centers are bridged by two isopropoxide ligands, forming a central Sn₂O₂ core. Each tin atom is also coordinated to two terminal isopropoxide ligands and one molecule of isopropanol, resulting in a six-coordinate, distorted octahedral geometry for each tin center. researchgate.net These examples highlight how the steric profile of the alkoxide ligand and the presence of coordinating solvent molecules dictate the resulting solid-state structure.

Crystallographic Data and Coordination Geometries

In the case of the monomeric Sn(O-t-Bu)₄, the tin atom exhibits a distorted tetrahedral coordination geometry. researchgate.net The four oxygen atoms of the tert-butoxide ligands surround the central tin atom.

For the dimeric adduct [Sn(O-i-Pr)₄·HO-i-Pr]₂, each tin atom is in a distorted octahedral environment. The structure is an edge-sharing bi-octahedron. researchgate.net The coordination sphere of each tin is composed of two bridging isopropoxide oxygens, two terminal isopropoxide oxygens, one oxygen from a coordinated isopropanol molecule, and the other tin atom. The distortion from ideal octahedral geometry is partly due to the presence of asymmetric hydrogen bonding between the coordinated alcohol and an isopropoxide ligand. researchgate.net

Below are tables summarizing the crystallographic data and key geometric parameters for these related compounds.

Crystallographic Data for Related Tin(IV) Alkoxides

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) **β (°) **Z
Sn(O-t-Bu)₄ researchgate.netC₁₆H₃₆O₄SnMonoclinicC2/c17.382(6)8.742(2)15.518(5)116.44(1)4
[Sn(O-i-Pr)₄·HO-i-Pr]₂ researchgate.netC₃₀H₇₂O₁₀Sn₂MonoclinicP2₁/n11.808(3)14.356(3)12.380(2)95.27(2)2

Selected Bond Distances and Angles for Related Tin(IV) Alkoxides

Compound Parameter Value Coordination Geometry
Sn(O-t-Bu)₄ researchgate.netSn-O Bond Length~1.98 Å (average)Distorted Tetrahedral
O-Sn-O Angles102.8° - 113.8°
[Sn(O-i-Pr)₄·HO-i-Pr]₂ researchgate.netSn-O (terminal)~1.99 - 2.03 ÅDistorted Octahedral
Sn-O (bridging)~2.12 - 2.19 Å
Sn-O (alcohol)~2.26 Å

Thermal Analysis for Decomposition Pathways (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability and decomposition profile of materials. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. While specific experimental TGA data for Tin(IV) 2-methylpropanolate is not extensively detailed in the reviewed literature, the thermal behavior of tin(IV) alkoxides generally follows a predictable pattern involving the loss of organic ligands and the eventual formation of tin oxide.

The decomposition of Tin(IV) 2-methylpropanolate is expected to proceed through one or more steps, corresponding to the cleavage of the tin-oxygen bonds and the release of the 2-methylpropanolate groups. The final residue at high temperatures is typically the most stable oxide of tin, which is tin(IV) oxide (SnO₂).

A hypothetical thermogravimetric analysis of Tin(IV) 2-methylpropanolate would likely exhibit a significant weight loss over a specific temperature range, culminating in a stable plateau corresponding to the mass of the resulting tin oxide. The theoretical percentage of SnO₂ residue can be calculated based on the molar masses of Tin(IV) 2-methylpropanolate (Sn(OCH₂CH(CH₃)₂)₄) and tin(IV) oxide (SnO₂).

Hypothetical Thermal Decomposition Data for Tin(IV) 2-methylpropanolate

Temperature Range (°C)Weight Loss (%)Decomposition Product(s)
150 - 350~58.8%Volatilization of organic fragments
> 400-Tin(IV) oxide (SnO₂)

Note: The temperature range is an approximation based on the general thermal stability of similar metal alkoxides. The actual decomposition temperatures can be influenced by factors such as heating rate and atmospheric conditions.

The final residual mass of approximately 41.2% would correspond to the formation of pure SnO₂, confirming the complete decomposition of the organic ligands.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of constituent elements (carbon, hydrogen, and tin in this case), it is possible to confirm the stoichiometry of Tin(IV) 2-methylpropanolate.

The theoretical elemental composition can be calculated from the chemical formula, C₁₆H₃₆O₄Sn. Comparing these theoretical values with the experimentally determined percentages provides a direct assessment of the purity and correctness of the compound's structure.

Theoretical vs. Experimental Elemental Composition of Tin(IV) 2-methylpropanolate

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)46.9746.89
Hydrogen (H)8.878.91
Tin (Sn)29.0128.95

Note: The experimental values are representative and would be expected to be in close agreement with the theoretical values for a pure sample.

The close correlation between the theoretical and experimental data would provide strong evidence for the successful synthesis of Tin(IV) 2-methylpropanolate with the expected stoichiometric formula.

Solution Behavior and Aggregation Phenomena of Tin Iv 2 Methylpropanolate

Oligomerization and Polymeric Structures in Solution

In non-coordinating solvents and in the absence of its parent alcohol (isopropanol), tin(IV) isopropoxide has been shown to exist predominantly as a trimeric species. unm.edu This tendency to form oligomers is a common feature of metal alkoxides, driven by the desire of the electropositive tin center to expand its coordination number beyond four. In these aggregates, the isopropoxide ligands act as bridges between tin atoms, allowing the metal centers to achieve a more stable, higher-coordination environment.

The degree of oligomerization for tin(IV) alkoxides is a delicate balance between the electronic stabilization gained through forming bridging alkoxide bonds and the steric repulsion between the bulky organic groups. While tin(IV) isopropoxide favors a trimeric state, other tin(IV) alkoxides exhibit different degrees of aggregation. For instance, the less sterically hindered tin(IV) ethoxide forms a tetramer in solution. unm.edu This highlights the critical role of the alkoxide substituent in determining the solution structure. The formation of these oligomeric structures is a key factor in the reactivity and processing of tin(IV) alkoxides, for example, in the sol-gel synthesis of tin oxide materials. unm.edu

Influence of Steric Hindrance of Alkoxide Ligands on Aggregation State

The steric demands of the alkoxide ligands play a crucial role in determining the degree of molecular complexity of tin(IV) alkoxides in solution. unm.edu As the size of the alkyl group on the alkoxide ligand increases, the degree of oligomerization decreases due to increased steric hindrance, which prevents the close approach of multiple tin centers necessary for the formation of larger aggregates. unm.edu

This trend is clearly illustrated by comparing a series of tin(IV) alkoxides:

Tin(IV) AlkoxideAlkoxide LigandDegree of Aggregation in Benzene
Tin(IV) ethoxideEthoxide (-OEt)Tetramer
Tin(IV) isopropoxide2-methylpropanolate (-OPrⁱ)Trimer
Tin(IV) tert-butoxidetert-butoxide (-OBuᵗ)Monomer

This table demonstrates the inverse relationship between the steric bulk of the alkoxide ligand and the degree of oligomerization of the corresponding tin(IV) alkoxide in solution, as determined by cryoscopic and ebullioscopic measurements. unm.edu

The relatively small ethoxide group allows for the formation of a stable tetrameric structure. The bulkier isopropoxide group in tin(IV) 2-methylpropanolate leads to a lower aggregation state, a trimer. unm.edu When the steric hindrance is further increased with the tert-butoxide group, oligomerization is completely prevented, and tin(IV) tert-butoxide exists as a monomer in solution. unm.edu This principle of steric control is a fundamental concept in understanding and manipulating the structure and reactivity of metal alkoxides.

Adduct Formation with Lewis Bases and Alcohols

The Lewis acidic nature of the tin(IV) center in tin(IV) 2-methylpropanolate facilitates the formation of adducts with Lewis bases, including alcohols and other coordinating molecules. This interaction can significantly alter the aggregation state of the compound in solution.

Formation of Alcohol Adducts and Dimeric Species

In the presence of its parent alcohol, isopropanol (B130326), tin(IV) isopropoxide undergoes a structural transformation from a trimer to a dinuclear 1:1 adduct with the formula [Sn(OPrⁱ)₄·HOPrⁱ]₂. unm.edu This dimeric species has been characterized in both the solid state and in solution. In this structure, two tin atoms are bridged by isopropoxide ligands, and each tin atom is also coordinated to a molecule of isopropanol, achieving a higher coordination number. The formation of this stable dimer-adduct demonstrates the strong tendency of the tin(IV) center to accept electron density from available Lewis bases.

The dynamic behavior of this alcohol adduct in solution has been investigated using variable temperature ¹H and ¹³C NMR spectroscopy. These studies reveal a process involving the rapid and reversible dissociation of the coordinated isopropanol molecule at room temperature. As the temperature is lowered, the equilibrium shifts to favor the species with the coordinated alcohol.

Competitive Coordination with External Lewis Bases

While specific studies on a wide range of Lewis bases with tin(IV) isopropoxide are not extensively detailed in the literature, the general principle holds. For instance, in the synthesis of tin(IV) alkoxides from tin(IV) chloride, the use of pyridine (B92270) as a base can lead to the formation of a stable bis(pyridine) adduct, SnCl₂(py)₂, which is resistant to alcoholysis with isopropanol. unm.edu This indicates that pyridine can form a strong coordinate bond with the tin center, effectively blocking the sites required for further reaction or aggregation. The outcome of such competitive coordination depends on several factors, including the relative basicity and steric bulk of the incoming Lewis base compared to the alkoxide ligands and the solvent.

Equilibrium Studies of Oligomeric Species in Solution

The various aggregated and adducted forms of tin(IV) 2-methylpropanolate exist in a dynamic equilibrium in solution. The position of this equilibrium is highly dependent on factors such as temperature, concentration, and the presence of coordinating species like isopropanol.

The equilibrium between the trimeric form of tin(IV) isopropoxide and its dimeric isopropanol adduct, [Sn(OPrⁱ)₄·HOPrⁱ]₂, is a key example of this phenomenon. In the absence of excess isopropanol, the trimer is the favored species. Upon addition of isopropanol, the equilibrium shifts towards the formation of the more stable, alcohol-coordinated dimer.

Variable temperature NMR studies have provided insight into the dynamic nature of these equilibria. For the [Sn(OPrⁱ)₄·HOPrⁱ]₂ adduct, these studies show that at room temperature, there is a rapid exchange between coordinated and free isopropanol. As the solution is cooled, the equilibrium concentration of the adduct with the coordinated alcohol increases. At very low temperatures, the NMR data are consistent with a solution structure that is analogous to the one found in the solid state, indicating that the dynamic processes have been slowed sufficiently to observe the stable dimeric adduct. While detailed thermodynamic parameters for these equilibria are not widely reported, the spectroscopic evidence clearly demonstrates the facile interconversion between different oligomeric and adducted species in solution.

Hydrolysis and Condensation Reactions for Metal Oxide Network Formation

The hydrolysis and condensation of tin(IV) alkoxides like Tin(IV) 2-methylpropanolate are the cornerstone of the sol-gel process for producing tin(IV) oxide (SnO₂) materials. ndhu.edu.twwikipedia.org Hydrolysis involves the reaction of the alkoxide with water, replacing the 2-methylpropanolate groups with hydroxyl groups. This is followed by condensation, where the hydroxylated intermediates react with each other or with remaining alkoxide groups to form Sn-O-Sn bridges (oxobridges), releasing water or alcohol and building an extended inorganic network. cambridge.orgresearchgate.net The multivalent nature of tin allows for the facile formation of these extended gel structures. ucla.edu

Hydrolysis: Sn(OCH₂C(CH₃)₃)₄ + 4H₂O → Sn(OH)₄ + 4HOCH₂C(CH₃)₃

Condensation (two pathways): (OCH₂C(CH₃)₃)₃Sn-OH + HO-Sn(OCH₂C(CH₃)₃)₃ → (OCH₂C(CH₃)₃)₃Sn-O-Sn(OCH₂C(CH₃)₃)₃ + H₂O (OCH₂C(CH₃)₃)₃Sn-OH + (CH₃)₃CCH₂O-Sn(OCH₂C(CH₃)₃)₃ → (OCH₂C(CH₃)₃)₃Sn-O-Sn(OCH₂C(CH₃)₃)₃ + (CH₃)₃CCH₂OH

These reactions are often difficult to control because metal alkoxides hydrolyze much more rapidly than their silicon-based counterparts. cambridge.org

The sol-gel process is a widely used wet-chemical technique that utilizes precursors like Tin(IV) 2-methylpropanolate to produce solid materials, such as glassy and ceramic substances. wikipedia.org The process begins with the formation of a stable colloidal solution, or "sol," through controlled hydrolysis and condensation reactions. ndhu.edu.twwikipedia.org This sol gradually evolves into a three-dimensional continuous network, known as a gel, which encloses the remaining liquid phase. ndhu.edu.tw The final microstructure of the tin oxide material is highly dependent on several factors, including temperature, hydrolysis ratio, and the presence of catalysts. cambridge.org

Control over the microstructural evolution is more challenging in non-silicate metal alkoxide systems due to their high reactivity and tendency to aggregate. cambridge.orgcambridge.org However, by carefully managing reaction conditions, it is possible to produce SnO₂ in various forms, from nanoparticles to thin films. For instance, a solvothermal route using tin precursors can yield stable gelled dispersions of tin oxide nanoparticles with diameters in the 2-4 nm range. ucla.edu These small particle dimensions are advantageous for creating smooth, transparent thin films for optoelectronic applications. ucla.edu The table below illustrates how synthetic parameters can influence the properties of the resulting tin oxide material.

ParameterEffect on MicrostructureResulting Material Property
Precursor Concentration Higher concentration can lead to faster nucleation and growth, potentially resulting in larger particles or denser networks.Affects particle size and film density.
Water-to-Alkoxide Ratio (h) A low ratio favors condensation of partially hydrolyzed species, leading to more polymeric gels. A high ratio promotes complete hydrolysis, often resulting in colloidal or particulate gels.Influences the degree of cross-linking and porosity.
Temperature Higher temperatures accelerate both hydrolysis and condensation rates, affecting particle size and crystallinity. Specific temperature control is used in solvothermal synthesis to produce desired morphologies. nih.govDetermines the crystallinity and phase purity of the SnO₂.
Solvent The polarity and coordinating ability of the solvent can influence precursor aggregation and reaction kinetics. dtic.milAffects the homogeneity and morphology of the sol and resulting gel.

The kinetics of hydrolysis and condensation can be significantly altered by the use of acid or base catalysts, which in turn influences the structure and properties of the final tin oxide material. cambridge.org

Acid Catalysis: In the presence of an acid catalyst, the alkoxide group is protonated, making it a better leaving group and accelerating the hydrolysis step. This typically leads to the formation of weakly branched, polymer-like networks.

Base Catalysis: Base catalysis proceeds by promoting the nucleophilic attack of water on the tin center. This method tends to favor the condensation reaction and results in the formation of more highly branched clusters, leading to discrete, spherical particles. unm.edu

The choice of catalyst is a critical tool for directing the sol-gel process towards a desired outcome, whether it be a dense film or a high-surface-area powder.

Catalyst TypeEffect on Hydrolysis RateEffect on Condensation RatePredominant Gel Structure
Acid (e.g., HCl, HNO₃) Increases rate significantlySlower relative to hydrolysisWeakly branched, polymeric chains
Base (e.g., NH₃, NaOH) Slower relative to acid catalysisIncreases rate significantlyHighly branched clusters, particulate
None (Neutral pH) Rates are dependent on intrinsic reactivity and water concentrationRates are dependent on intrinsic reactivity and water concentrationIntermediate structures, often difficult to control

A sophisticated strategy to gain precise control over the porosity of the final metal oxide network involves the use of mixed-ligand tin(IV) precursors. cambridge.orgcambridge.org In this approach, some of the 2-methylpropanolate ligands are replaced with less reactive, often chelating or bridging, ligands such as carboxylates. cambridge.orgresearchgate.net This creates a system designed for sequential hydrolysis. cambridge.org

The process unfolds in two distinct steps:

Initial Hydrolysis: At neutral pH, the more labile alkoxide groups are selectively hydrolyzed. This forms a three-dimensional network of oxo-bridged tin species where the modifying carboxylate ligands are retained in the metal's coordination sphere, acting as templates. cambridge.orgcambridge.org

Template Removal: In a subsequent step, the bridging carboxylate groups are removed, typically through acid hydrolysis (e.g., with nitric acid). cambridge.orgresearchgate.net This second step creates pores within the structure without causing the network to collapse by forming new Sn-O-Sn bonds. cambridge.org

The dimensions of the pores (microporosity vs. mesoporosity) can be systematically controlled by choosing bridging ligands of different lengths. cambridge.orgcambridge.org This method allows for the rational design of porous tin oxide materials for applications in catalysis, sensing, and separations.

Bridging Ligand Used for ModificationInternuclear Tin SeparationResulting Pore StructureAverage Pore Radius
Oxalic AcidShort38% Micropores26 Å
4,4'-Biphenyl Dicarboxylic AcidLong100% Mesopores40 Å

Data derived from studies on modified tin alkoxide systems. cambridge.org

Transalcoholysis and Esterification Reactions

Beyond its role as a precursor for materials, Tin(IV) 2-methylpropanolate exhibits significant reactivity in organic reactions, primarily through transalcoholysis and as a catalyst for esterification.

Transalcoholysis, or alcohol interchange, is a reaction where the 2-methylpropanolate groups on the tin center are exchanged with other alcohol groups. iaea.org This equilibrium reaction is a common and facile method for synthesizing other tin(IV) alkoxide compounds. unm.edu

Sn(OCH₂C(CH₃)₃)₄ + 4 R'OH ⇌ Sn(OR')₄ + 4 HOCH₂C(CH₃)₃

The reaction is driven by factors such as the relative pKa values of the alcohols and Le Chatelier's principle; it can often be pushed to completion by removing the liberated, more volatile alcohol (in this case, 2-methylpropanol) by distillation. unm.edu The kinetics of this exchange process are rapid, indicating a low activation energy barrier for the associative exchange of ligands at the tin center. dtic.mil

Tin(IV) compounds, including alkoxides, are effective Lewis acid catalysts for esterification (the reaction of a carboxylic acid with an alcohol) and transesterification (the exchange of an alcohol group in an ester). researchgate.net The catalytic activity stems from the ability of the electrophilic tin atom to coordinate with the carbonyl oxygen of the carboxylic acid or ester. rsc.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. rsc.org

The mechanism can proceed through several pathways, but a key proposed mechanism involves two main steps:

Alcohol-Alkoxide Exchange: The catalyst, Sn(OR)₄, first reacts with the alcohol reactant (R'OH) to form a new tin alkoxide species, Sn(OR')ₓ(OR)₄₋ₓ.

Coordination and Insertion: The carboxylic acid (R''COOH) then coordinates to the tin center, followed by insertion of the carboxylic group into the Sn-OR' bond, ultimately leading to the formation of the ester (R''COOR') and regenerating a tin-hydroxide species that can continue the catalytic cycle. rsc.org

Tin-based catalysts are valued for their high activity and selectivity in these reactions, which are crucial in the production of polyesters, plasticizers, and biofuels. researchgate.netgoogle.com

Reaction TypeReactantsCatalystKey Mechanistic Step
Esterification Carboxylic Acid + AlcoholTin(IV) 2-methylpropanolateLewis acid activation of the carbonyl carbon by the Sn(IV) center. rsc.org
Transesterification Ester + AlcoholTin(IV) 2-methylpropanolateCoordination of the ester's carbonyl oxygen to the tin atom, facilitating nucleophilic attack by the new alcohol. rsc.org
Polyesterification Diacid + DiolTin(IV) 2-methylpropanolateRepeated esterification reactions to form a polymer chain. google.com

Reactivity Studies and Mechanistic Investigations of Tin(IV) 2-methylpropanolate

Computational Chemistry and Theoretical Modeling of Tin Iv 2 Methylpropanolate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying tin compounds, offering a favorable balance between computational cost and accuracy. For tin(IV) 2-methylpropanolate, DFT is employed to explore its fundamental chemical properties.

DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. nih.govnsf.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the isotropic magnetic shielding tensors for nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. nih.gov

These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, tetramethyltin for ¹¹⁹Sn). The accuracy of these predictions allows for the confident assignment of complex spectra and can help distinguish between different possible isomers or conformers in solution. rsc.orgmdpi.com Comparing the calculated shifts with experimental data serves as a stringent test of the computed molecular structure. mdpi.com For tin(IV) alkoxides, ¹¹⁹Sn NMR is particularly informative, as the chemical shift is highly sensitive to the coordination number and geometry of the tin center. acs.org

Table 1: Representative DFT-Calculated vs. Experimental NMR Chemical Shifts for a Tin(IV) Alkoxide System

NucleusAtom TypeCalculated Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
¹¹⁹SnSn(OR)₄-610.5-615.2
¹³C-OCH(CH₃)₂70.169.5
¹³C-OCH(CH₃)₂25.825.3
¹H-OCH(CH₃)₂4.354.41
¹H-OCH(CH₃)₂1.221.25

Note: Data are hypothetical and representative for illustrative purposes, based on typical accuracies of DFT calculations for similar compounds.

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions involving tin(IV) 2-methylpropanolate. This is crucial for understanding its role in processes like sol-gel synthesis, which involves hydrolysis and condensation reactions. researchgate.net Theoretical calculations can trace the energetic profile of a reaction pathway, identifying the energies of reactants, products, intermediates, and transition states. mdpi.com

The reactivity of the tin center in tin(IV) 2-methylpropanolate is governed by its electronic properties, which are in turn influenced by the surrounding 2-methylpropanolate ligands. DFT can quantify these electronic effects through various analyses, such as calculating atomic charges, mapping electrostatic potential, and determining the energies and compositions of frontier molecular orbitals (HOMO and LUMO).

By computationally substituting the 2-methylpropanolate groups with other alkoxides or functional groups, researchers can systematically study how ligand modifications alter reactivity. For instance, replacing a 2-methylpropanolate ligand with a more electron-withdrawing group (e.g., a halogenated alkoxide) would be predicted to increase the Lewis acidity of the tin atom. This increased positive charge on the tin center would make it more susceptible to nucleophilic attack, thereby enhancing its reaction rate in processes like hydrolysis or catalysis. mdpi.comacs.org

Table 2: Predicted Electronic Effects of Ligand Substitution on a Sn(OR)₄ Center

Ligand (R in Sn(OR)₄)Inductive EffectCalculated Mulliken Charge on SnLUMO Energy (eV)Predicted Reactivity toward Nucleophiles
-CH(CH₃)₂ (Isopropyl)Electron-donating+1.85-0.95Baseline
-C(CH₃)₃ (tert-Butyl)Strongly electron-donating+1.82-0.91Decreased
-CH₂CF₃ (Trifluoroethyl)Strongly electron-withdrawing+2.05-1.54Increased

Note: Values are illustrative to demonstrate trends predicted by DFT calculations.

A key strength of DFT is its ability to locate and characterize the structures of short-lived species like transition states and reaction intermediates. acs.org A transition state represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes. DFT calculations confirm a transition state by performing a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

For reactions of tin(IV) 2-methylpropanolate, such as ligand exchange or hydrolysis, DFT can model the geometry of pentacoordinate or hexacoordinate tin intermediates and the associated transition states leading to them. researchgate.net Understanding the structure and stability of these transient species is fundamental to controlling reaction pathways and product selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static, time-independent picture of molecular systems, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For tin(IV) 2-methylpropanolate, MD simulations can be used to investigate:

Solvation Structure: How solvent molecules arrange around the tin complex in solution.

Conformational Dynamics: The rotation and flexibility of the 2-methylpropanolate side chains.

Ligand Exchange: The mechanisms and timescales of ligands detaching from and reattaching to the tin center, which is important in understanding reactivity in solution.

Aggregation: The initial stages of how individual tin alkoxide molecules might come together to form oligomers or clusters, a key step in the formation of tin oxide materials.

These simulations can be performed using classical force fields or, for higher accuracy in describing bond-breaking and forming events, ab initio MD (AIMD), where forces are calculated on-the-fly using an electronic structure method like DFT. researchgate.net

Mechanistic Insights from Theoretical Studies

Theoretical studies, combining DFT and MD, provide comprehensive mechanistic insights into the chemistry of tin(IV) 2-methylpropanolate. researchgate.netacs.org By calculating reaction energy profiles, DFT can validate or invalidate proposed reaction mechanisms. For instance, theoretical modeling can confirm that the hydrolysis of tin(IV) alkoxides proceeds via the nucleophilic addition of water to the electrophilic tin center, followed by proton transfer to an alkoxide ligand, which is then eliminated as an alcohol. researchgate.net

Furthermore, these studies can reveal subtle electronic and steric effects that control reactivity. mdpi.comacs.org For example, calculations can demonstrate why bulkier alkoxide ligands, like 2-methylpropanolate, may lead to slower hydrolysis rates compared to less sterically hindered ligands due to the increased energy barrier for the incoming nucleophile to approach the tin center. The synergy between static DFT calculations of reaction pathways and dynamic MD simulations of the system's behavior in a realistic environment provides a powerful, atomistic-level understanding that complements experimental observations and guides the rational design of new materials and catalysts. mdpi.comacs.org

Applications of Tin Iv 2 Methylpropanolate As Precursors in Advanced Materials Science

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

Tin(IV) 2-methylpropanolate and related tin(IV) alkoxides are effective precursors for the deposition of tin oxide thin films through CVD and ALD. These techniques are crucial in the fabrication of microelectronic and optoelectronic devices, where precise control over film thickness, composition, and uniformity is paramount. The choice of precursor is a critical factor in these processes, influencing the deposition temperature, growth rate, and the physical and chemical properties of the resulting films.

Synthesis of Tin Oxide (SnO₂) Thin Films

Tin(IV) 2-methylpropanolate is a valuable precursor for the synthesis of both undoped and doped tin oxide (SnO₂) thin films. SnO₂ is an n-type semiconductor with a wide bandgap, making it transparent to visible light and electrically conductive, particularly when doped. These properties make it suitable for applications such as transparent conducting electrodes in solar cells and flat-panel displays.

The deposition of undoped SnO₂ thin films using tin alkoxide precursors has been demonstrated through techniques like Direct Liquid Injection Chemical Vapor Deposition (DLI-CVD). In a study utilizing a related heteroleptic tin(IV) aminoalkoxide precursor, [Sn(OBut)2(dmamp)2], undoped SnO₂ films were successfully grown on silicon and quartz substrates. The film growth rates were observed to be dependent on the deposition temperature, as detailed in the table below. acs.orgnih.govresearchgate.net

Table 1: Growth Rate of Undoped SnO₂ Thin Films at Various Temperatures

Deposition Temperature (°C) Film Growth Rate (nm/min)
400 1.5
500 2.5
600 4.0
700 3.0

This table presents data on the growth rate of undoped SnO₂ thin films deposited by DLI-CVD using the [Sn(OBut)2(dmamp)2] precursor at different temperatures. acs.orgnih.govresearchgate.net

The resulting undoped SnO₂ films exhibited high transparency (above 80%) in the visible region when deposited on quartz substrates. acs.orgnih.govresearchgate.net

Fluorine-doped tin oxide (FTO) is a widely used transparent conducting oxide due to its excellent electrical conductivity and optical transparency. Tin(IV) 2-methylpropanolate and similar alkoxide precursors can be used to synthesize FTO films. By introducing a fluorine source during the deposition process, fluorine atoms can be incorporated into the SnO₂ lattice, where they substitute for oxygen atoms and create free electrons, thereby increasing the material's conductivity.

In a DLI-CVD process using the fluorinated precursor [Sn(OBut)2(F-dmamp)2], F-doped SnO₂ thin films were successfully deposited. The properties of these films were found to be influenced by the deposition temperature. acs.orgnih.govresearchgate.net

Table 2: Properties of F-Doped SnO₂ Thin Films Deposited at Different Temperatures

Deposition Temperature (°C) Film Thickness (nm) Crystallite Size (nm)
600 120 25
650 150 30
700 180 35

This table summarizes the film thickness and crystallite size of F-doped SnO₂ thin films deposited by DLI-CVD using the [Sn(OBut)2(F-dmamp)2] precursor at various temperatures. acs.orgnih.govresearchgate.net

The study showed that the fluorine content in the films could be controlled by the deposition parameters, which in turn affects the electrical and optical properties of the FTO films.

Investigation of Film Growth Kinetics and Surface Morphology

The kinetics of film growth and the resulting surface morphology are crucial aspects of thin film deposition that are heavily influenced by the precursor and deposition conditions. For tin alkoxide precursors, the deposition temperature plays a significant role in determining the growth rate and the crystalline quality of the SnO₂ films.

Studies on related tin(IV) aminoalkoxide precursors in DLI-CVD processes have shown that the film growth rate generally increases with temperature up to a certain point, after which it may decrease due to factors such as precursor decomposition in the gas phase or changes in the surface reaction mechanism. acs.orgnih.govresearchgate.net

The surface morphology of the deposited SnO₂ films is also temperature-dependent. At lower temperatures, the films may be amorphous or have small crystallite sizes, resulting in a smoother surface. As the deposition temperature increases, the crystallinity of the films tends to improve, leading to the formation of larger grains and potentially a rougher surface. Scanning Electron Microscopy (SEM) images of F-doped SnO₂ films deposited from [Sn(OBut)2(F-dmamp)2] have shown that at 600 °C, the film consists of well-defined, uniformly sized nanocrystallites. As the temperature increases to 700 °C, these crystallites coalesce to form larger, more elongated structures. acs.orgresearchgate.net

Impact of Precursor Degradation on Resulting Film Properties

The thermal stability of the precursor is a critical factor in CVD and ALD processes. Premature decomposition of the precursor in the gas phase can lead to the formation of particles, which can be incorporated into the film as defects, negatively impacting its quality. The thermal degradation of organometallic precursors like tin(IV) alkoxides can proceed through various pathways, including the cleavage of tin-oxygen or carbon-oxygen bonds. researchgate.net

While specific studies on the degradation of Tin(IV) 2-methylpropanolate and its direct impact on film properties are not extensively detailed in the provided search results, research on other tin precursors like tetrakis(dimethylamino)tin(IV) (TDMASn) has shown that precursor degradation can significantly alter the electronic properties of the resulting SnOₓ films, even if the growth kinetics and morphology are not substantially affected. For instance, heat-treated TDMASn led to ALD-SnOₓ films with twice the electrical resistance compared to films from the fresh precursor. This highlights the importance of maintaining precursor integrity for achieving desired film properties.

Sol-Gel Synthesis of Metal Oxide Nanomaterials

The sol-gel process is a versatile wet-chemical technique used for the synthesis of metal oxide nanoparticles with controlled size, shape, and composition. atomfair.comwikipedia.orgacs.org Tin(IV) 2-methylpropanolate is a suitable precursor for the sol-gel synthesis of tin oxide nanomaterials. The process typically involves the hydrolysis and condensation of the metal alkoxide precursor in a solvent, leading to the formation of a "sol" (a colloidal suspension of particles) which then evolves into a "gel" (a three-dimensional network). atomfair.comwikipedia.org

Hydrolysis: The alkoxide groups (-OR) of the tin precursor are replaced with hydroxyl groups (-OH) upon reaction with water. Sn(OR)₄ + 4H₂O → Sn(OH)₄ + 4ROH

Condensation: The hydroxylated tin species then undergo condensation reactions to form Sn-O-Sn bridges, releasing water or alcohol molecules and forming the tin oxide network. 2Sn(OH)₄ → (HO)₃Sn-O-Sn(OH)₃ + H₂O

By carefully controlling reaction parameters such as the precursor concentration, water-to-alkoxide ratio, pH, and temperature, the size and morphology of the resulting SnO₂ nanoparticles can be tailored. atomfair.com The sol-gel method offers several advantages, including high product purity, homogeneity, and low processing temperatures. sumdu.edu.uaresearchplateau.com The synthesized SnO₂ nanoparticles have a wide range of applications, including in gas sensors, catalysts, and as transparent conductive materials. sumdu.edu.uaresearchplateau.com

Formation of Tin Oxide Nanoparticles

Tin(IV) 2-methylpropanolate is a key precursor in the synthesis of tin oxide (SnO₂) nanoparticles, a material of significant interest due to its applications in gas sensors, catalysts, and transparent conducting films. nih.gov The formation of SnO₂ nanoparticles from tin alkoxide precursors like tin(IV) 2-methylpropanolate typically proceeds via a sol-gel process. This process involves the hydrolysis of the precursor in a controlled manner, followed by condensation reactions to form a tin-oxygen network.

The size, shape, and crystallinity of the resulting SnO₂ nanoparticles are highly dependent on several reaction parameters. These parameters can be meticulously controlled to produce nanoparticles with desired characteristics. nih.gov

Key Controllable Parameters in SnO₂ Nanoparticle Synthesis:

Precursor Concentration: Affects the nucleation and growth rates of the nanoparticles.

pH of the Solution: Influences the hydrolysis and condensation rates.

Reaction Temperature: Controls the kinetics of the reaction and the crystallinity of the product. nih.gov

Solvent: The choice of solvent can impact the solubility of the precursor and the stability of the resulting colloidal suspension.

Calcination Temperature: Post-synthesis heat treatment is crucial for removing organic residues and inducing crystallization into the desired phase, typically the tetragonal rutile structure of cassiterite. researchgate.net

Hydrolysis of tin alkoxides has been shown to produce spherical cassiterite SnO₂ particles with diameters ranging from 70 to 250 nm. researchgate.net Various synthesis methods, including co-precipitation, sol-gel, and hydrothermal techniques, have been employed to produce SnO₂ nanoparticles with different morphologies and sizes, ranging from a few nanometers to several hundred. chalcogen.roiosrjournals.orgripublication.com

Synthesis MethodPrecursor ExampleTypical Particle SizeResulting Morphology
Sol-GelTin Alkoxides10 - 250 nmSpherical
Co-precipitationTin Chlorides5 - 50 nmSpherical, Tetragonal
HydrothermalTin Chlorides3 - 40 nmTetragonal
Microwave IrradiationTin Chlorides10 - 25 nmSpherical

Development of Hybrid and Composite Materials

The versatility of tin(IV) 2-methylpropanolate extends to the creation of advanced hybrid and composite materials. In these materials, the inorganic tin oxide network is integrated with organic components or other inorganic materials at the molecular or nanometer scale. This integration leads to materials with synergistic properties that are not attainable by the individual components alone.

One approach involves the co-hydrolysis of tin(IV) 2-methylpropanolate with organosilanes or other metal alkoxides. This results in the formation of a covalently linked hybrid network. For instance, the hydrolysis of specialized organotin precursors can generate materials where tin-oxygen sheets are linked by organic spacer groups. researchgate.net

Another strategy is the in-situ formation of tin oxide nanoparticles within a polymer matrix or a porous host, such as a metal-organic framework (MOF). cam.ac.uk This results in a composite material where the SnO₂ nanoparticles are well-dispersed, preventing agglomeration and maximizing their surface area and reactivity. For example, tin oxide nanoparticles have been successfully immobilized within a monolithic zeolitic imidazolate framework (ZIF-8), creating a composite with excellent photocatalytic properties and high recyclability. cam.ac.uk Furthermore, tin(IV) phosphonates have been synthesized to form porous spherical aggregates and layered, pillared materials with high surface areas. rsc.org

Control of Microstructure and Porosity in Sol-Gel Derived Materials

The sol-gel process, for which tin(IV) 2-methylpropanolate is an ideal precursor, offers exceptional control over the microstructure and porosity of the final material. nih.gov By carefully manipulating the reaction conditions during the hydrolysis and condensation steps, it is possible to tailor the pore size, pore volume, and surface area of the resulting tin oxide material.

The rate of hydrolysis of tin alkoxides can be moderated by the incorporation of chelating ligands, such as acetylacetone. researchgate.net These ligands coordinate to the tin center, reducing its reactivity towards water and allowing for a more controlled growth of the oxide network. This control is fundamental to preventing rapid precipitation and encouraging the formation of uniform, porous structures.

A notable strategy involves the use of specific precursors that, upon hydrolysis and subsequent calcination, yield nanoporous materials. For instance, xerogels derived from the hydrolysis of certain organotin precursors can be calcined to remove the organic component, resulting in nanocrystalline and nanoporous cassiterite SnO₂ with a tunable surface area. researchgate.net This level of control over porosity is critical for applications in catalysis, sensing, and separation technologies where high surface area is paramount.

Precursors for Other Advanced Materials

Beyond pure tin oxide, tin(IV) 2-methylpropanolate is a valuable building block for a range of other advanced inorganic materials. Its role as a soluble and reactive source of tin makes it suitable for synthesizing complex, multi-component oxides with specific electronic and catalytic properties.

Transparent Conducting Oxides (TCOs) such as Indium Tin Oxide (ITO) and Zinc Tin Oxide (ZTO)

Transparent conducting oxides are a class of materials that exhibit the unique combination of high electrical conductivity and high optical transparency in the visible range of the spectrum. ossila.comharvard.edu Tin(IV) 2-methylpropanolate is an effective precursor for the tin component in some of the most widely used TCOs.

Indium Tin Oxide (ITO): ITO is a ternary composition of indium, tin, and oxygen, typically consisting of a high percentage of indium oxide doped with a smaller amount of tin oxide (e.g., 90% In₂O₃, 10% SnO₂). wikipedia.orgmdpi.com The tin atoms act as n-type dopants, introducing free electrons into the conduction band and thereby increasing the material's conductivity. ossila.com Solution-based methods, including sol-gel routes, can employ a mixture of indium and tin alkoxides, such as indium isopropoxide and tin(IV) 2-methylpropanolate, to produce ITO films and nanoparticles. researchgate.net These methods allow for precise control over the tin doping concentration, which is critical for optimizing the trade-off between conductivity and transparency. wikipedia.org

Zinc Tin Oxide (ZTO): ZTO is an emerging TCO material that is considered a potential alternative to ITO due to the greater abundance and lower cost of zinc compared to indium. sciengineeredmaterials.com ZTO is a wide bandgap semiconductor that can be fabricated as a transparent and conductive thin film. sciengineeredmaterials.com Solution-based synthesis using precursors like zinc acetate (B1210297) and tin chlorides or alkoxides allows for the deposition of ZTO thin films with varying zinc-to-tin ratios, enabling the tuning of its optical and electrical properties. unl.ptresearchgate.netmdpi.com

TCO MaterialTypical CompositionKey PropertiesPrecursor Role
Indium Tin Oxide (ITO)Sn-doped In₂O₃High conductivity (~10⁴ Ω⁻¹cm⁻¹), high transparency (>80%)Provides Sn dopant source
Zinc Tin Oxide (ZTO)(ZnO)ₓ(SnO₂)₁₋ₓWide bandgap (~3.6 eV), transparent and conductiveProvides SnO₂ component

Catalytic Materials (e.g., for Polyesterification)

Tin compounds, including alkoxides and other organotin derivatives, are known to be effective catalysts for various organic reactions, particularly esterification and transesterification. researchgate.net These reactions are fundamental to the production of polyesters, plasticizers, and biofuels.

Tin(IV) catalysts are valued for their high catalytic activity and stability at the elevated temperatures often required for polymerization reactions. researchgate.net In polyesterification, the tin catalyst facilitates the reaction between a dicarboxylic acid and a glycol. google.com The Lewis acidic nature of the tin(IV) center is believed to activate the carbonyl group of the acid or ester, making it more susceptible to nucleophilic attack by the alcohol. This catalytic action significantly shortens the reaction time required to achieve high molecular weight polyesters. google.com Tin-based catalysts have been investigated for the transesterification of polymers like poly(L-lactic acid). semanticscholar.org

Energy-Related Materials

The materials derived from tin(IV) 2-methylpropanolate precursors have found significant applications in the energy sector, particularly in solar cells and batteries.

Solar Cells: The transparent conducting oxides ITO and ZTO are crucial components in thin-film photovoltaics, including perovskite and silicon heterojunction solar cells. wikipedia.orgmdpi.comsciengineeredmaterials.com They serve as transparent front-surface electrodes that allow sunlight to pass through to the active layer while efficiently collecting the photogenerated charge carriers. harvard.edu

Lithium-ion Batteries: Tin oxide (SnO₂) is being extensively researched as a high-capacity anode material for next-generation lithium-ion batteries. nih.gov It offers a theoretical capacity significantly higher than that of the conventional graphite (B72142) anode. Nanostructured SnO₂, synthesized from precursors like tin(IV) 2-methylpropanolate, provides a large surface area and shorter diffusion paths for lithium ions, which can help to improve rate capability and accommodate the large volume changes that occur during charging and discharging.

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